
Itacitinib adipate
Übersicht
Beschreibung
Itacitinibadipat ist ein selektiver Inhibitor der Januskinase 1 (JAK1), ein Protein, das eine entscheidende Rolle in den Signalwegen verschiedener Zytokine spielt, die an Immunantworten und Entzündungen beteiligt sind . Itacitinibadipat wird hauptsächlich auf sein Potenzial zur Behandlung von Erkrankungen wie Graft-versus-Host-Krankheit, Zytokin-Freisetzungssyndrom und verschiedenen malignen Erkrankungen untersucht .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Itacitinibadipat umfasst mehrere Schritte, beginnend mit der Herstellung von Schlüsselzwischenprodukten. Die Reaktionsbedingungen beinhalten oft die Verwendung spezifischer Katalysatoren und Lösungsmittel, um eine hohe Ausbeute und Reinheit zu gewährleisten .
Industrielle Produktionsmethoden
Die industrielle Produktion von Itacitinibadipat folgt einem ähnlichen Syntheseweg, jedoch in größerem Maßstab. Der Prozess ist auf Effizienz und Kosteneffektivität optimiert, wobei häufig Durchflussreaktoren und automatisierte Systeme zum Einsatz kommen, um eine konstante Qualität zu gewährleisten .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of itacitinib adipate involves multiple steps, starting from the preparation of key intermediates. The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Itacitinibadipat unterliegt verschiedenen chemischen Reaktionen, darunter:
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid, Kaliumpermanganat
Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid
Substitution: Halogene, Nukleophile
Hauptsächlich gebildete Produkte
Die hauptsächlich gebildeten Produkte aus diesen Reaktionen hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation verschiedene oxidierte Derivate liefern, während Reduktion reduzierte Formen der Verbindung erzeugen kann .
Wissenschaftliche Forschungsanwendungen
Cytokine Release Syndrome (CRS) Prevention
Itacitinib adipate has shown promise in preventing CRS, a severe side effect of CAR T-cell therapy characterized by excessive inflammatory cytokine release. A study demonstrated that itacitinib significantly reduced levels of cytokines such as IFNγ and IL6 in both in vitro and in vivo models without impairing the proliferation or antitumor activity of CAR T-cells. This suggests its potential as a prophylactic agent during CAR T-cell treatments, with ongoing clinical trials to further evaluate its efficacy (NCT04071366) .
Myelodysplastic Syndromes (MDS)
Currently, this compound is undergoing Phase II clinical trials for the treatment of MDS. The drug's specific phase transition success rate (PTSR) and likelihood of approval (LoA) have been assessed, indicating a competitive standing in the development pipeline for this indication . MDS is a hematological disorder characterized by ineffective hematopoiesis, and itacitinib's mechanism as a JAK1 inhibitor may address underlying inflammatory processes contributing to the disease.
Acute Graft-Versus-Host Disease (GVHD)
In the context of acute GVHD, itacitinib is being evaluated for its safety and efficacy when used in conjunction with corticosteroids. A Phase II study indicated that itacitinib could improve outcomes in patients experiencing this complication post-transplantation . The drug's ability to modulate immune responses through JAK1 inhibition may be particularly beneficial in managing GVHD.
Psoriasis Treatment
This compound has also been tested for its effects on moderate to severe psoriasis. In a Phase II trial involving 50 patients, significant improvements were noted with higher doses of itacitinib, particularly at 600 mg/day, where patients achieved PASI75 response rates that surpassed those of placebo . This highlights its potential as an effective therapeutic option for dermatological conditions mediated by inflammatory pathways.
Comparative Efficacy Data
To better understand the effectiveness of this compound across different conditions, the following table summarizes key findings from clinical trials:
Wirkmechanismus
Itacitinib adipate exerts its effects by selectively inhibiting Janus kinase 1 (JAK1), a protein involved in the signaling pathways of various cytokines . By blocking JAK1, this compound reduces the activity of cytokines like interleukin-6 and interferon-gamma, thereby modulating immune responses and inflammation . This mechanism makes this compound a promising candidate for treating inflammatory and immune-related conditions .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Peficitinib: Ein Pan-JAK-Inhibitor, der zur Behandlung von rheumatoider Arthritis eingesetzt wird.
Solcitinib: Ein JAK1-Inhibitor, der auf sein Potenzial zur Behandlung von Psoriasis untersucht wird.
Einzigartigkeit
Itacitinibadipat zeichnet sich durch seine hohe Selektivität für JAK1 aus, was die Wahrscheinlichkeit von Off-Target-Effekten im Vergleich zu anderen JAK-Inhibitoren verringert . Diese Selektivität macht es zu einem wertvollen Werkzeug für die Untersuchung der spezifischen Rollen von JAK1 in verschiedenen biologischen Prozessen und für die Entwicklung gezielter Therapien .
Biologische Aktivität
Itacitinib adipate (INCB039110 adipate) is a novel, potent, and selective Janus kinase 1 (JAK1) inhibitor developed by Incyte Corporation. It is primarily investigated for its therapeutic potential in various inflammatory and autoimmune conditions, such as acute graft-versus-host disease (aGVHD) and cytokine release syndrome (CRS). This article delves into the biological activity of this compound, including its mechanism of action, clinical efficacy, safety profile, and relevant research findings.
This compound selectively inhibits JAK1, a member of the JAK family of enzymes involved in the signaling pathways of various cytokines and growth factors. By blocking JAK1, this compound interferes with the downstream signaling processes that lead to inflammation and immune responses. This mechanism makes it a promising candidate for treating conditions characterized by excessive inflammatory responses.
Graft-Versus-Host Disease (GVHD)
In recent clinical trials, particularly the GRAVITAS-301 study, itacitinib was evaluated in combination with corticosteroids for treatment-naïve patients with aGVHD. The study aimed to assess overall response rates at Day 28. However, results indicated that itacitinib did not statistically improve the overall response rate or non-relapse mortality compared to placebo plus corticosteroids .
Despite this setback, itacitinib's safety profile was consistent with previous studies, where common adverse events included thrombocytopenia (34.9%) and anemia (29.8%) .
Cytokine Release Syndrome
This compound is also under investigation for its efficacy in managing cytokine release syndrome, a severe complication often associated with immunotherapies. Phase II trials are currently ongoing to evaluate its effectiveness in this context .
Safety Profile
The safety of this compound has been assessed across various studies. Common adverse effects reported include:
- Nasopharyngitis
- Increased AST levels
- Headaches
- Hypertriglyceridemia
These side effects are generally manageable but highlight the need for careful monitoring during treatment .
Pharmacokinetics
Itacitinib exhibits favorable pharmacokinetic properties. A study assessing its pharmacokinetics in patients with varying degrees of renal function indicated minimal renal elimination (approximately 8.4% as unchanged drug). The maximum plasma concentration (C_max) and area under the curve (AUC) were significantly affected by coadministration with CYP3A inhibitors or inducers, suggesting that drug interactions should be carefully considered during therapy .
Data Summary Table
Study | Indication | Efficacy | Adverse Events |
---|---|---|---|
GRAVITAS-301 | Acute GVHD | No significant improvement vs placebo | Thrombocytopenia (34.9%), Anemia (29.8%) |
Ongoing Phase II Trials | Cytokine Release Syndrome | Under investigation | Not yet fully characterized |
Case Studies and Research Findings
- Phase I Study : A Phase I study demonstrated that itacitinib could halt tumor cell growth by inhibiting necessary enzymes for cell proliferation .
- Pediatric Study : A Phase 1/2 study focused on pediatric subjects with aGVHD is currently underway to evaluate the safety and efficacy of this compound in younger populations .
- Renal Impairment Study : Research on patients with renal impairment revealed altered pharmacokinetics, necessitating dosage adjustments based on renal function to maintain therapeutic effectiveness while minimizing toxicity .
Eigenschaften
IUPAC Name |
2-[1-[1-[3-fluoro-2-(trifluoromethyl)pyridine-4-carbonyl]piperidin-4-yl]-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]azetidin-3-yl]acetonitrile;hexanedioic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23F4N9O.C6H10O4/c27-20-18(1-7-32-22(20)26(28,29)30)24(40)37-9-3-17(4-10-37)38-13-25(14-38,5-6-31)39-12-16(11-36-39)21-19-2-8-33-23(19)35-15-34-21;7-5(8)3-1-2-4-6(9)10/h1-2,7-8,11-12,15,17H,3-5,9-10,13-14H2,(H,33,34,35);1-4H2,(H,7,8)(H,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEGWJIQFBNFMHQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CC(C2)(CC#N)N3C=C(C=N3)C4=C5C=CNC5=NC=N4)C(=O)C6=C(C(=NC=C6)C(F)(F)F)F.C(CCC(=O)O)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H33F4N9O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
699.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1334302-63-4 | |
Record name | Itacitinib adipate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1334302634 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ITACITINIB ADIPATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XZG407XE0Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.